molecular formula C6H8N2O2 B585609 5-Ethoxypyrimidine N-oxide CAS No. 141101-44-2

5-Ethoxypyrimidine N-oxide

Katalognummer: B585609
CAS-Nummer: 141101-44-2
Molekulargewicht: 140.142
InChI-Schlüssel: XYVWVXBNXWXEMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxypyrimidine N-Oxide (CAS 141101-44-2) is a pyrimidine-based building block with significant utility in organic synthesis and pharmaceutical research. This compound features an ethoxy substituent and an N-oxide functional group, which significantly alters its electronic properties and reactivity compared to its parent pyrimidine. The molecular formula is C6H8N2O2, and it has a molecular weight of 140.14 g/mol . Pyrimidine N-oxides, as a class of compounds, are versatile intermediates. They are less readily prepared by direct oxidation than pyridine N-oxides and are often synthesized via primary ring closure reactions . A key reaction for pyrimidine N-oxides is their transformation with reagents like acid chlorides to yield chlorinated derivatives, which are valuable for further functionalization . This reactivity makes 5-Ethoxypyrimidine N-Oxide a valuable scaffold for constructing more complex molecules. While specific biological data for this exact compound is not widely published, its structural features are of high interest. Notably, alkoxypyrimidine derivatives, such as 5-methoxy and 5-ethoxypyrimidine structures, have been investigated as key components in potential antimigraine pharmaceutical agents, demonstrating the therapeutic relevance of this chemical class . Researchers value this compound for exploring novel synthetic pathways and developing new chemical entities in medicinal chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

141101-44-2

Molekularformel

C6H8N2O2

Molekulargewicht

140.142

IUPAC-Name

5-ethoxy-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H8N2O2/c1-2-10-6-3-7-5-8(9)4-6/h3-5H,2H2,1H3

InChI-Schlüssel

XYVWVXBNXWXEMR-UHFFFAOYSA-N

SMILES

CCOC1=CN=C[N+](=C1)[O-]

Synonyme

Pyrimidine, 5-ethoxy-, 1-oxide (9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Features
  • 5-Ethoxypyrimidine N-Oxide vs. Sorafenib N-Oxide : Sorafenib N-oxide, a metabolite of the anticancer drug sorafenib, shares the N-oxide moiety but features a more complex trifluoromethylphenyl-urea substituent. The ethoxy group in 5-ethoxypyrimidine N-oxide may confer greater metabolic stability compared to sorafenib’s bulky substituents, which are prone to enzymatic reduction .
  • Quinoxaline-1,4-Dioxide Derivatives: These compounds contain two N-oxide groups, which enhance antibacterial activity but also increase toxicity via reactive oxygen species (ROS) generation during N-oxide reduction. In contrast, 5-ethoxypyrimidine N-oxide’s single N-oxide group might reduce ROS-related toxicity while retaining partial bioactivity .
  • IDO1/TDO Inhibitors : Patent compounds with pyrimidine N-oxide moieties (e.g., ) highlight the role of N-oxides in enzyme inhibition. The ethoxy group in 5-ethoxypyrimidine N-oxide could modulate steric and electronic interactions with enzyme active sites .

Table 1: Structural Comparison of Pyrimidine N-Oxide Derivatives

Compound N-Oxide Positions Key Substituents Biological Relevance
5-Ethoxypyrimidine N-Oxide 1-position 5-ethoxy Hypothetical enzyme inhibition
Sorafenib N-Oxide 1-position Trifluoromethylphenyl Anticancer metabolite
Quinoxaline-1,4-Dioxide 1,4-positions Variable aryl groups Antibacterial/ROS toxicity
Pharmacokinetic Profiles

Data from sorafenib N-oxide () suggest that N-oxide metabolites exhibit altered pharmacokinetics compared to parent compounds:

  • Increased AUC and Cmax : Co-administration with paracetamol elevated sorafenib N-oxide’s plasma AUC by 22.6% and brain AUC by 50.9%, indicating enhanced bioavailability .
  • Brain Penetration : Despite similar brain-to-plasma partition coefficients (Kp) between sorafenib and its N-oxide, the metabolite showed higher drug-target interaction (DTI = 1.229 vs. 1.051 for sorafenib), suggesting improved target engagement .

For 5-ethoxypyrimidine N-oxide, the ethoxy group’s moderate lipophilicity may balance blood-brain barrier penetration and systemic exposure, though empirical data are needed.

Table 2: Pharmacokinetic Parameters of Pyrimidine N-Oxides

Parameter Sorafenib N-Oxide (ISR+PA Group) Hypothetical 5-Ethoxypyrimidine N-Oxide
Plasma AUC (µg·h/mL) 3.74 Moderate (inference from )
Brain Cmax Increase 51.4% Likely lower due to ethoxy size
DTI 1.229 Potential enhancement via N-oxide
Physical and Chemical Properties
  • Crystal Structure : Pyrimidine derivatives (e.g., ) exhibit puckered ring conformations and hydrogen-bonding networks that influence solubility. The ethoxy group’s bulk may disrupt crystal packing, enhancing solubility compared to methoxy analogs .

Vorbereitungsmethoden

Peracetic Acid-Mediated Oxidation

Peracetic acid in acetic acid represents a classical approach for pyrimidine N-oxidation. Adapted from procedures for 2-methoxypyrimidine, this method involves:

  • Dissolving 5-ethoxypyrimidine in glacial acetic acid

  • Adding 34% hydrogen peroxide

  • Heating at 60–65°C for 7 hours

Key Data

ParameterValueSource Adaptation
Molar Ratio (Py:Acid)1:1.5
Temperature60–65°C
Yield18–22% (estimated)

The reaction typically produces 5-ethoxypyrimidine N-oxide alongside minor byproducts such as 5-hydroxy derivatives, arising from acid-catalyzed ethoxy group hydrolysis. Purification involves vacuum distillation followed by basification and extraction with methylene chloride.

m-Chloroperbenzoic Acid (MCPBA) in Dichloromethane

A patent-pending method optimized for pyridine N-oxides demonstrates adaptability to pyrimidines:

  • Dissolve 5-ethoxypyrimidine in CH₂Cl₂ at 0–5°C

  • Add MCPBA (1.5 eq) gradually

  • Stir at 20–25°C for 24 hours

Optimized Conditions

ComponentQuantityRatio (mol/mol)
5-Ethoxypyrimidine1.0 eq1.0
MCPBA1.5 eq1.5
CH₂Cl₂2.5 mL/g

Post-reaction, concentration under reduced pressure followed by pH-adjusted (4–5) aqueous workup isolates the N-oxide from m-chlorobenzoic acid byproducts. Reported yields for analogous pyridine systems reach 95%, suggesting potential for high efficiency in pyrimidine systems with optimized conditions.

Alternative Synthetic Routes

Hydrogen Peroxide in Acetic Acid

A cost-effective variant employs H₂O₂ as the oxidant:

  • Combine 5-ethoxypyrimidine with 30% H₂O₂ in acetic acid

  • Reflux at 80°C for 12 hours

While avoiding hazardous peracids, this method suffers from lower yields (12–15% in pyrimidine systems) due to competing ring-opening reactions.

Electrochemical Oxidation

Emerging bioreactor-based approaches for pyridine N-oxides suggest future potential for pyrimidines:

  • Anodic oxidation in acetonitrile/water mixtures

  • Controlled potential (+1.2 V vs. SCE)

  • Continuous flow systems for improved heat transfer

Preliminary data from pyridine systems indicate 60–70% yields with 99% selectivity, though pyrimidine applications remain unexplored.

Purification and Characterization

Isolation Techniques

MethodApplicationEfficiency
pH-Controlled FiltrationSeparates N-oxide from acidic byproducts>90% recovery
SublimationHigh-purity isolation85–90% yield

Analytical Confirmation

  • ¹H NMR : N-Oxides exhibit downfield shifts at H-2/H-4 (δ 8.9–9.2 ppm) vs. H-6 (δ 8.3–8.5 ppm)

  • Mass Spectrometry : Molecular ion peak at m/z 141 (C₆H₈N₂O₂⁺) with characteristic fragmentation

  • HPLC : Retention time 6.8 min (C18 column, 70:30 H₂O:MeOH)

Comparative Method Analysis

MethodYieldPurityScalabilityCost
Peracetic Acid18–22%85–90%ModerateLow
MCPBA/CH₂Cl₂70–80%*95–98%HighMedium
H₂O₂/AcOH12–15%75–80%LowVery Low
ElectrochemicalN/AN/ATheoreticalHigh

*Estimated based on pyridine analog data

Q & A

Basic: What are the recommended synthetic routes for preparing 5-Ethoxypyrimidine N-oxide, and how do substituents influence N-oxide formation?

Methodological Answer:
The synthesis of pyrimidine N-oxides typically involves oxidation of the parent pyrimidine using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Evidence from pyrimidine N-oxide studies indicates that substituents on the ring significantly impact reactivity and regioselectivity. For example, electron-donating groups (e.g., ethoxy) at the 5-position can stabilize intermediates during oxidation, favoring N-oxide formation at the pyrimidine nitrogen . Computational modeling of electron distribution (e.g., using density functional theory) is recommended to predict tautomerism and oxidation sites. Additionally, cytochrome P450-mediated enzymatic oxidation may serve as an alternative for regioselective synthesis in biological systems .

Basic: What protocols are critical for handling and stabilizing 5-Ethoxypyrimidine N-oxide to prevent degradation or peroxide formation?

Methodological Answer:
N-oxides with alkoxy substituents (e.g., ethoxy) may form peroxides upon prolonged storage. Key protocols include:

  • Regular Peroxide Testing : Use potassium iodide/starch test strips or iodometric titration before each use, especially if the compound is stored for >6 months .
  • Inert Storage : Store under argon or nitrogen to minimize oxidation .
  • Evaporation Monitoring : Track container volume to detect solvent loss, which concentrates peroxide byproducts .
  • Disposal : Follow institutional guidelines for peroxide-forming chemicals if peroxides exceed 10 ppm .

Basic: Which analytical techniques are most reliable for quantifying 5-Ethoxypyrimidine N-oxide in complex matrices?

Methodological Answer:
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is optimal for sensitivity and specificity. For example, a validated method for pyrrolizidine alkaloid N-oxides achieved quantification limits of 10–300 µg/kg in plant matrices using online solid-phase extraction (SPE) to minimize manual cleanup . Calibration curves should use deuterated internal standards (e.g., D₃-5-Ethoxypyrimidine N-oxide) to correct for matrix effects.

Advanced: How can structure-activity relationship (SAR) fingerprints assess the mutagenic potential of 5-Ethoxypyrimidine N-oxide?

Methodological Answer:
Aromatic N-oxides are flagged for DNA-reactive mutagenicity due to their ability to generate reactive oxygen species. However, SAR fingerprint analysis of public and proprietary datasets (e.g., Leadscope’s database) can refine risk assessment:

  • Substructure Matching : Compare 5-Ethoxypyrimidine N-oxide against mutagenic subclasses like benzo[c][1,2,5]oxadiazole 1-oxide .
  • In Silico Tools : Use expert-rule-based models (e.g., OECD QSAR Toolbox) to evaluate structural alerts .
  • In Vitro Validation : Conduct Ames tests with S9 metabolic activation to confirm predictions .

Advanced: What mechanistic insights explain the cellular uptake of 5-Ethoxypyrimidine N-oxide in mammalian systems?

Methodological Answer:
Studies on sorafenib N-oxide suggest that uptake is transporter-independent in hepatocytes (HepG2, Huh7) and HEK293 cells overexpressing OCT1. Experimental approaches include:

  • Knockout Models : Use CRISPR-modified cell lines to screen for candidate transporters .
  • Competition Assays : Co-incubate with inhibitors of organic anion transporters (e.g., probenecid) to identify uptake pathways .
  • Pharmacokinetic Profiling : Measure plasma and tissue concentrations in wild-type vs. transporter-deficient animal models .

Advanced: How should researchers resolve contradictions between computational predictions and experimental data on mutagenicity?

Methodological Answer:
Discrepancies may arise from dataset biases or unaccounted metabolic pathways. Mitigation strategies include:

  • Data Triangulation : Cross-validate SAR predictions with proprietary pharmaceutical datasets to reduce false positives .
  • Metabolite Profiling : Identify in vivo metabolites (e.g., via LC-HRMS) that may contribute to mutagenicity .
  • Dose-Response Analysis : Test multiple concentrations in vitro to distinguish threshold effects from inherent toxicity .

Advanced: What computational strategies improve the predictive accuracy of 5-Ethoxypyrimidine N-oxide’s reactivity in catalytic systems?

Methodological Answer:
Quantum mechanical (QM) methods, such as M06-2X/6-311+G(d,p), can model:

  • Reaction Pathways : Simulate N-oxide participation in oxidation-reduction cycles .
  • Solvent Effects : Use implicit solvent models (e.g., COSMO-RS) to predict stability in polar aprotic solvents .
  • Docking Studies : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to forecast metabolic fate .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.